molecular formula C22H26N2O3 B2723159 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide CAS No. 941905-97-1

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

Cat. No.: B2723159
CAS No.: 941905-97-1
M. Wt: 366.461
InChI Key: HQWNNNDINBAWCH-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (CAS 941905-97-1) is a synthetic small molecule with a molecular weight of 366.5 g/mol and a molecular formula of C22H26N2O3 . This chemical features a tetrahydroquinolin core structure with a 2-oxo moiety, an isopentyl (3-methylbutyl) substituent at the N1 position, and a 4-methoxybenzamide group at the C6 position . Its defined structure makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research. The compound is of significant interest in early-stage drug discovery, particularly for its potential as an enzyme inhibitor or receptor modulator . Its structural features, especially the 4-methoxybenzamide group, suggest potential for interaction with biological targets such as the epidermal growth factor receptor (EGFR), positioning it as a candidate for the development of anticancer agents . Researchers also utilize this compound as a key precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry . The supplied compound is of high quality and is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)12-13-24-20-10-7-18(14-17(20)6-11-21(24)25)23-22(26)16-4-8-19(27-3)9-5-16/h4-5,7-10,14-15H,6,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNNNDINBAWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Synthesis

This method involves condensation of o-aminoaryl ketones with ketones containing active α-hydrogens:

  • Reactants : o-Aminoacetophenone derivatives and ethyl acetoacetate.
  • Conditions : Acidic (H₂SO₄) or basic (NaOH/EtOH) media.
  • Mechanism : Formation of a Schiff base followed by cyclodehydration.

For the target compound, 6-nitro-1,2,3,4-tetrahydroquinolin-2-one serves as a key intermediate. Reduction of the nitro group at C6 yields the requisite amine for subsequent amidation.

Combes Quinoline Synthesis

Applicable for introducing substituents at the C6 position:

  • Reactants : Aniline derivatives and β-diketones.
  • Cyclization : Achieved under acidic conditions (H₂SO₄, Δ).
  • Advantage : Direct installation of functional groups at C6, minimizing post-cyclization modifications.

Introduction of the Isopentyl Group

Alkylation at the N1 position is critical for introducing the branched isopentyl chain.

Direct Alkylation of Tetrahydroquinolinone

  • Substrate : 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine.
  • Alkylating Agent : Isopentyl bromide or iodide.
  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).
  • Conditions : 80–100°C for 12–24 hours.

Example Protocol

6-Amino-1,2,3,4-tetrahydroquinolin-2-one (1 eq), isopentyl bromide (1.2 eq), Cs₂CO₃ (2 eq), DMF, 90°C, 18 h → 1-Isopentyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline (Yield: 68–72%).

Reductive Amination

Alternative route for sterically hindered substrates:

  • Reactants : 6-Amino-tetrahydroquinolinone and isopentyl aldehyde.
  • Reducing Agent : NaBH₃CN or BH₃·THF.
  • Solvent : MeOH or THF.

Amide Coupling with 4-Methoxybenzoic Acid

The final step involves coupling the C6 amine with 4-methoxybenzoyl chloride.

Schotten-Baumann Reaction

  • Reactants : 1-Isopentyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline and 4-methoxybenzoyl chloride.
  • Base : Aqueous NaOH or NaHCO₃.
  • Solvent : Dichloromethane/water biphasic system.
  • Conditions : 0–5°C, vigorous stirring.

Yield Optimization

Variable Optimal Value Impact on Yield
Temperature 0–5°C Prevents hydrolysis
Molar Ratio 1:1.1 (amine:acyl chloride) Minimizes dimerization
Reaction Time 2–4 h 85–90% conversion

Carbodiimide-Mediated Coupling

Preferred for moisture-sensitive substrates:

  • Coupling Agents : EDCl/HOBt or DCC/DMAP.
  • Solvent : Anhydrous DMF or THF.
  • Workup : Aqueous extraction to remove urea byproducts.

Representative Data

1-Isopentyl-6-amino-2-oxo-1,2,3,4-tetrahydroquinoline (1 eq), 4-methoxybenzoic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DMF, rt, 12 h → Target compound (Yield: 78–82%).

Alternative Pathways and Novel Methodologies

Suzuki-Miyaura Coupling for Intermediate Functionalization

Recent patents describe aryl boronate intermediates for late-stage diversification:

  • Step 1 : Bromination at C6 of 1-isopentyl-2-oxo-tetrahydroquinoline.
  • Step 2 : Palladium-catalyzed coupling with 4-methoxybenzamide boronic ester.

Catalytic System

  • Pd Source : Pd(PPh₃)₄ (2–5 mol%).
  • Base : Na₂CO₃ or K₃PO₄.
  • Solvent : Dioxane/water (4:1).
  • Yield : 70–75%.

Microwave-Assisted Synthesis

Reduces reaction times for alkylation and amidation steps:

  • Alkylation : 30 min at 120°C vs. 18 h conventionally.
  • Amidation : 15 min at 100°C with 95% conversion.

Critical Analysis of Methodologies

Yield Comparison

Method Step Yield (%) Purity (%)
Friedländer + Alkylation Core formation 65 98
Combes + Reductive Amination Core + side chain 58 95
Suzuki Coupling Late-stage functionalization 72 99

Scalability Challenges

  • Alkylation : Excess isopentyl halide required due to steric hindrance.
  • Amidation : Schotten-Baumann method impractical above 100 g scale due to emulsion formation.

Characterization and Quality Control

Key analytical data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.45 (s, 1H, NH), 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.99 (d, J = 8.8 Hz, 2H, ArH), 5.85 (s, 1H, quinoline H3), 3.82 (s, 3H, OCH₃), 3.24–3.18 (m, 2H, NCH₂), 2.65–2.58 (m, 2H, CH₂CO), 1.62–1.55 (m, 1H, CH(CH₂)₂), 0.92 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
  • LCMS : m/z 379.2 [M+H]⁺ (calc. 379.18).

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the benzamide moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives of the quinoline core.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Research Implications and Gaps

  • EGFR Inhibition Potential: The target’s 4-methoxybenzamide group aligns with 7j’s high-affinity EGFR binding, but its isopentyl substituent requires experimental validation to assess trade-offs between lipophilicity and steric hindrance.
  • HDAC Activity : Compound 32’s structural resemblance to the target suggests possible HDAC6/8 modulation, but direct evidence is lacking.
  • Synthetic Feasibility : Analogous compounds (e.g., 7j, 7h) were synthesized via amide coupling and heterocyclic ring formation, suggesting viable routes for the target’s production .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core linked to a 4-methoxybenzamide moiety. Its molecular formula is C18H26N2O2C_{18}H_{26}N_2O_2 with a molecular weight of approximately 302.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the tetrahydroquinoline structure followed by the introduction of the methoxybenzamide group.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Signal Transduction : The compound may affect gene expression and cellular responses through modulation of signal transduction pathways.

Pharmacological Properties

Research indicates that this compound may possess a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, positioning it as a candidate for antibiotic development.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this derivative may also exhibit anticancer properties.

Study on Anticancer Activity

A study examining related tetrahydroquinoline derivatives demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The most active derivatives had IC50 values in the low micromolar range, indicating potent inhibitory effects on cell growth .

Toxicity Assessment

Toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of similar compounds. These studies indicated low toxicity levels, which is critical for therapeutic applications .

Data Tables

The following table summarizes some key findings related to the biological activity of this compound and its analogs:

CompoundActivity TypeIC50 (µM)Toxicity (Zebrafish)
N-(1-isopentyl-2-oxo...)Anticancer (MCF-7)0.67Low
Analog 1Antimicrobial10.5Moderate
Analog 2Antifungal5.0Low

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